3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one
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Overview
Description
The compound with the identifier “3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one” is a chemical substance cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one involves specific chemical reactions and conditions. The preparation methods typically include the use of reagents and catalysts under controlled environments to ensure the desired chemical structure is achieved. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. The industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can further enhance the compound’s applications in various fields.
Scientific Research Applications
3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, in industry, it may be utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one include those with comparable chemical structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally related substances.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and applications make it a valuable substance for research and industrial purposes. Understanding its chemical reactions, mechanism of action, and comparison with similar compounds can further enhance its utilization in different domains.
Properties
IUPAC Name |
3-(4-bromophenyl)-2H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVJPDDSBYUMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)ON2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC(=O)ON2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.